1-(Methylamino)cyclopropanecarboxylic acid hydrochloride

Description

BenchChem offers high-quality 1-(Methylamino)cyclopropanecarboxylic acid hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(Methylamino)cyclopropanecarboxylic acid hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(methylamino)cyclopropane-1-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO2.ClH/c1-6-5(2-3-5)4(7)8;/h6H,2-3H2,1H3,(H,7,8);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSIDVZTWFMHNBA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1(CC1)C(=O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

What is 1-(Methylamino)cyclopropanecarboxylic acid hydrochloride?

An In-depth Technical Guide to 1-(Methylamino)cyclopropanecarboxylic acid hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(Methylamino)cyclopropanecarboxylic acid hydrochloride is a non-proteinogenic amino acid derivative that embodies the strategic advantages of the cyclopropyl motif in medicinal chemistry. This guide provides a comprehensive technical overview of its chemical properties, plausible synthetic routes, and potential applications in drug discovery. We will explore the foundational principles that make cyclopropane-containing molecules valuable tools for developing next-generation therapeutics, offering insights into their role in enhancing metabolic stability and receptor binding. Furthermore, this document presents detailed experimental protocols for quality control and safe handling, alongside a critical analysis of its potential metabolic and toxicological profile.

Introduction: The Strategic Value of the Cyclopropyl Moiety in Drug Design

In the landscape of modern drug discovery, the incorporation of small, rigid structural motifs is a key strategy for optimizing pharmacokinetic and pharmacodynamic properties. Among these, the cyclopropane ring has emerged as a uniquely powerful building block.[1][2] Unlike flexible alkyl chains, the three-membered ring of cyclopropane imposes a significant degree of conformational restraint on a molecule. This rigidity can lock a drug candidate into its bioactive conformation, enhancing its binding affinity and selectivity for its biological target.[1]

Key advantages conferred by the cyclopropyl fragment include:

-

Enhanced Metabolic Stability: The cyclopropyl group is resistant to common metabolic degradation pathways, such as oxidation by cytochrome P450 enzymes, which can extend the in-vivo half-life of a drug.[1][3]

-

Improved Potency and Selectivity: By restricting conformational freedom, the cyclopropyl moiety can lead to a more favorable entropic contribution to the binding energy at a target receptor or enzyme active site.[2]

-

Modulation of Physicochemical Properties: The unique electronic nature of the cyclopropane ring, with its enhanced π-character, can influence a molecule's pKa, lipophilicity, and membrane permeability.[2]

These attributes have led to the widespread use of cyclopropane derivatives in developing treatments for a range of conditions, including infectious diseases, cancers, and neurological disorders.[4] 1-(Methylamino)cyclopropanecarboxylic acid hydrochloride represents a functionalized building block poised for integration into novel therapeutic agents, leveraging the inherent benefits of this strained carbocycle.

Physicochemical and Structural Characterization

1-(Methylamino)cyclopropanecarboxylic acid hydrochloride is a crystalline solid whose hydrochloride salt form enhances its stability and aqueous solubility, critical properties for its use in research and development.[5]

| Property | Value | Source |

| CAS Number | 99324-91-1 | [6][7][8] |

| Molecular Formula | C₅H₁₀ClNO₂ | [6][7][8] |

| Molecular Weight | 151.59 g/mol | [6][7][8] |

| IUPAC Name | 1-(methylamino)cyclopropane-1-carboxylic acid;hydrochloride | N/A |

| Purity | Typically >95% | [6] |

| Storage | Sealed in dry, 2-8°C | [7][8] |

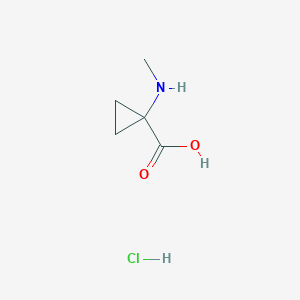

Chemical Structure

The molecule features a cyclopropane ring geminally substituted with a methylamino group and a carboxylic acid. This arrangement makes it a constrained analog of α-aminoisobutyric acid (Aib) and other quaternary amino acids.

Caption: Structure of 1-(Methylamino)cyclopropanecarboxylic acid hydrochloride.

Synthetic Strategies and Mechanistic Considerations

While a specific, dedicated synthesis for 1-(Methylamino)cyclopropanecarboxylic acid hydrochloride is not extensively detailed in publicly available literature, a plausible and efficient route can be designed based on established methods for analogous cyclopropane derivatives.[5][9][10] A common strategy involves the construction of the cyclopropane ring followed by functional group manipulation.

A logical approach would begin with the cyclopropanation of a suitable acrylic acid ester derivative, followed by amination and hydrolysis.

Proposed Synthetic Workflow

Caption: Proposed synthetic workflow for the target compound.

Causality in Experimental Design

-

Cyclopropanation: The choice of a bromo-substituted acrylate as the starting material is strategic. The electron-withdrawing ester group activates the double bond for cyclopropanation, while the bromine atom provides a leaving group for the subsequent amination step.

-

Nucleophilic Substitution: The introduction of the methylamino group via direct substitution with methylamine is a standard and efficient method. This step displaces the bromide to form the carbon-nitrogen bond.

-

Saponification and Acidification: The final steps involve the hydrolysis of the methyl ester to the free carboxylic acid using a base like sodium hydroxide.[5] Subsequent acidification with concentrated hydrochloric acid serves a dual purpose: it protonates the carboxylate to form the carboxylic acid and protonates the amine to form the stable, isolable hydrochloride salt.[9] This final salt formation step is crucial for improving the compound's handling characteristics and shelf-life.

Applications in Medicinal Chemistry and Drug Development

The true value of 1-(Methylamino)cyclopropanecarboxylic acid hydrochloride lies in its potential as a versatile building block for creating novel drug candidates with improved pharmacological profiles.

-

Constrained Peptidomimetics: As a non-natural amino acid, it can be incorporated into peptides to restrict their conformation.[3] This can protect the peptide from degradation by peptidases and lock it into a bioactive shape, enhancing its affinity for its target.

-

Enzyme Inhibitors: The rigid cyclopropane scaffold is ideal for designing potent and selective enzyme inhibitors. By presenting functional groups in a well-defined spatial orientation, it can optimize interactions within an enzyme's active site.[3] Analogs have shown inhibitory effects on enzymes like serine/threonine kinases, which are often implicated in cancer.[5]

-

Antiviral and Anticancer Agents: Structural analogs of related cyclopropane carboxylic acids have demonstrated promising activity as antiviral agents, including against HIV-1 reverse transcriptase.[5] Furthermore, some derivatives have been shown to induce apoptosis in cancer cell lines, highlighting their potential in oncology research.[5]

Metabolic and Toxicological Profile (A Predictive Analysis)

Metabolic Stability

A primary motivation for using the cyclopropyl motif is to enhance metabolic stability.[1][2] The C-C bonds of the cyclopropane ring are generally robust and not susceptible to the oxidative metabolic pathways that readily degrade linear alkyl chains. Therefore, it is anticipated that drug candidates incorporating this moiety would exhibit a longer in-vivo half-life. Esters of cyclopropanecarboxylic acid have also demonstrated a significant increase in stability against hydrolysis.[11]

Potential for Idiosyncratic Toxicity

While metabolically stable, the cyclopropane carboxylic acid functional group is not without potential liabilities. It is crucial for drug development professionals to be aware of possible off-target effects. A notable case study is the experimental anxiolytic drug, panadiplon.[12] Its metabolism produced a cyclopropane carboxylic acid metabolite that was implicated in hepatic toxicity in sensitive species. The proposed mechanism involved the inhibition of mitochondrial fatty acid β-oxidation and the depletion of hepatic Coenzyme A and carnitine.[12]

This precedent serves as a critical reminder that while the core scaffold is stable, its interaction with metabolic pathways can lead to unexpected, idiosyncratic toxicity. This self-validating insight mandates careful preclinical toxicological assessment of any new drug candidate containing this moiety.

Experimental Protocols

Protocol 1: Quality Control via ¹H NMR Spectroscopy

Objective: To confirm the structural identity and assess the purity of 1-(Methylamino)cyclopropanecarboxylic acid hydrochloride.

Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in 0.7 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

-

Instrumentation: Utilize a 400 MHz (or higher) Nuclear Magnetic Resonance (NMR) spectrometer.

-

Data Acquisition: Acquire a standard proton (¹H) NMR spectrum. Key expected signals would include:

-

A singlet corresponding to the N-methyl (N-CH₃) protons.

-

Multiplets in the aliphatic region corresponding to the diastereotopic cyclopropyl methylene (-CH₂-) protons.

-

Broad signals for the amine and carboxylic acid protons, which may exchange with residual water in the solvent.

-

-

Data Analysis: Integrate the signals to confirm the proton ratios. Compare the observed chemical shifts with predicted values or reference spectra to verify the structure. The absence of significant impurity peaks will confirm the sample's purity.

Protocol 2: Laboratory Safety and Handling

Objective: To outline the necessary procedures for the safe handling and storage of the compound. This protocol is based on GHS classifications for structurally related compounds like 1-Aminocyclopropane-1-carboxylic acid.[13][14][15][16]

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety glasses or goggles.[13][17]

-

Skin Protection: Wear a lab coat and compatible chemical-resistant gloves (e.g., nitrile).[17]

-

Respiratory Protection: If handling as a powder outside of a fume hood, use a dust mask or an appropriate respirator.[13]

Handling Procedures:

-

Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[15][18]

-

Avoid contact with skin and eyes.[17] In case of contact, rinse the affected area thoroughly with water for at least 15 minutes.[15]

-

Wash hands thoroughly after handling.[13]

-

Store the compound in a tightly closed container in a cool, dry place, as recommended (2-8°C).[7][8]

Conclusion and Future Outlook

1-(Methylamino)cyclopropanecarboxylic acid hydrochloride is a specialized chemical building block with significant potential for medicinal chemistry and drug development. Its value is derived from the foundational advantages of the cyclopropane ring—namely, its ability to impart conformational rigidity and metabolic stability. While it holds promise for the creation of novel peptidomimetics, enzyme inhibitors, and other therapeutics, researchers must remain vigilant about the potential for mechanism-based toxicity, as highlighted by historical examples. Future research will likely focus on incorporating this and similar motifs into diverse molecular scaffolds to explore new therapeutic frontiers, coupled with rigorous safety and metabolic profiling to ensure the development of safe and effective medicines.

References

- The Crucial Role of Cyclopropane Deriv

- 1-[(Dimethylamino)methyl]cyclopropane-1-carboxylic acid hydrochloride | 1803603-95-3. (URL: )

-

Cyclopropane Derivatives and their Diverse Biological Activities. ResearchGate. (URL: [Link])

-

Cyclopropanecarboxylic acid, 1-amino-, hydrochloride (1:1). PubChem. (URL: [Link])

-

The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, ACS Publications. (URL: [Link])

-

Brief review on cyclopropane analogs: Synthesis and their pharmacological applications. ResearchGate. (URL: [Link])

-

Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. MDPI. (URL: [Link])

-

SAFETY DATA SHEET. PhytoTech Labs. (URL: [Link])

-

SAFETY DATA SHEET. (URL: [Link])

-

1-(Methylamino)cyclopropanecarboxylic acid hydrochloride. Lead Sciences. (URL: [Link])

- EP0025141B1 - Process for the production of 1-amino-cyclopropane-carboxylic acid and its derivatives.

-

1-((Dimethylamino)methyl)cyclopropanecarboxylic acid. PubChem. (URL: [Link])

-

1-(methylamino)cyclopropane-1-carboxylic acid (C5H9NO2). PubChemLite. (URL: [Link])

-

1-Aminocyclopropane-1-carboxylic acid. PubChem. (URL: [Link])

- CN103864635A - Simple synthesis process of 1-aminocyclopropane-1-carboxylic acid.

-

Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability. PubMed. (URL: [Link])

-

Metabolic, idiosyncratic toxicity of drugs: overview of the hepatic toxicity induced by the anxiolytic, panadiplon. PubMed. (URL: [Link])

Sources

- 1. nbinno.com [nbinno.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 1-[(Dimethylamino)methyl]cyclopropane-1-carboxylic acid hydrochloride | 1803603-95-3 | Benchchem [benchchem.com]

- 6. CAS 99324-91-1 | 1-(Methylamino)cyclopropanecarboxylic acid hydrochloride - Synblock [synblock.com]

- 7. 99324-91-1|1-(Methylamino)cyclopropanecarboxylic acid hydrochloride|BLD Pharm [bldpharm.com]

- 8. 1-(Methylamino)cyclopropanecarboxylic acid hydrochloride - Lead Sciences [lead-sciences.com]

- 9. EP0025141B1 - Process for the production of 1-amino-cyclopropane-carboxylic acid and its derivatives - Google Patents [patents.google.com]

- 10. CN103864635A - Simple synthesis process of 1-aminocyclopropane-1-carboxylic acid - Google Patents [patents.google.com]

- 11. Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Metabolic, idiosyncratic toxicity of drugs: overview of the hepatic toxicity induced by the anxiolytic, panadiplon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. phytotechlab.com [phytotechlab.com]

- 14. cdn.caymanchem.com [cdn.caymanchem.com]

- 15. fishersci.com [fishersci.com]

- 16. 1-Aminocyclopropane-1-carboxylic acid | C4H7NO2 | CID 535 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. aaronchem.com [aaronchem.com]

- 18. airgas.com [airgas.com]

An In-Depth Technical Guide to 1-(Methylamino)cyclopropanecarboxylic Acid Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Methylamino)cyclopropanecarboxylic acid hydrochloride is a fascinating and structurally unique small molecule that holds considerable interest for the scientific community, particularly in the fields of medicinal chemistry and drug discovery. As a conformationally constrained amino acid analogue, it serves as a valuable building block in the design of novel therapeutics. The rigid cyclopropane scaffold imparts a defined three-dimensional geometry, which can lead to enhanced binding affinity and selectivity for biological targets. This guide provides a comprehensive overview of its chemical structure, synthesis, characterization, and potential applications, with a focus on providing practical insights for laboratory professionals.

Physicochemical and Structural Properties

1-(Methylamino)cyclopropanecarboxylic acid hydrochloride is a white to off-white crystalline solid. Its hydrochloride salt form enhances its stability and solubility in aqueous media, which is advantageous for experimental studies.

| Property | Value | Source/Comment |

| CAS Number | 99324-91-1 | [1] |

| Molecular Formula | C₅H₁₀ClNO₂ | [1] |

| Molecular Weight | 151.59 g/mol | [1] |

| Appearance | White to off-white powder | Inferred from typical appearance of similar compounds. |

| Solubility | Soluble in water | General property of amino acid hydrochlorides.[2] |

| Melting Point | >200 °C (decomposes) | Typical for amino acids.[3] |

| pKa (Carboxyl) | ~2-3 | Estimated based on similar amino acids. |

| pKa (Ammonium) | ~9-10 | Estimated based on similar amino acids. |

The chemical structure consists of a cyclopropane ring substituted with both a methylamino group and a carboxylic acid group at the same carbon atom. This geminal substitution creates a chiral center, and the molecule can exist as a racemic mixture or as individual enantiomers.

Synthesis Methodology

A robust and scalable synthesis of 1-(Methylamino)cyclopropanecarboxylic acid hydrochloride can be envisioned through a two-step process starting from readily available precursors. This proposed pathway involves the formation of a key intermediate, 1-(methylamino)cyclopropanecarbonitrile, followed by its hydrolysis to the desired carboxylic acid.

Caption: Proposed two-step synthesis of 1-(Methylamino)cyclopropanecarboxylic acid hydrochloride.

Experimental Protocol: Synthesis of 1-(Methylamino)cyclopropanecarboxylic Acid Hydrochloride

Step 1: Synthesis of 1-(Methylamino)cyclopropanecarbonitrile

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add a suspension of sodium hydride (60% dispersion in mineral oil, 2 equivalents) in anhydrous dimethyl sulfoxide (DMSO).

-

Addition of Reactants: Slowly add a solution of methylaminoacetonitrile (1 equivalent) in anhydrous DMSO to the sodium hydride suspension at room temperature.

-

Cyclization: After the initial reaction subsides, add 1,2-dibromoethane (1.1 equivalents) dropwise to the reaction mixture.

-

Reaction Monitoring: Heat the mixture to 60-70 °C and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: After completion, cool the reaction mixture to room temperature and cautiously quench with water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude 1-(methylamino)cyclopropanecarbonitrile can be purified by column chromatography on silica gel.

Step 2: Hydrolysis to 1-(Methylamino)cyclopropanecarboxylic Acid Hydrochloride

-

Reaction Setup: In a round-bottom flask, dissolve the purified 1-(methylamino)cyclopropanecarbonitrile from Step 1 in 6 M hydrochloric acid.

-

Hydrolysis: Heat the mixture to reflux and maintain for several hours. The hydrolysis of the nitrile to the carboxylic acid can be monitored by TLC.

-

Isolation: After completion, cool the reaction mixture to room temperature and then to 0 °C in an ice bath to facilitate precipitation of the product.

-

Purification: Collect the solid product by vacuum filtration, wash with a small amount of cold acetone, and dry under vacuum to yield 1-(methylamino)cyclopropanecarboxylic acid hydrochloride as a crystalline solid.

Structural Elucidation and Characterization

A combination of spectroscopic techniques is essential for the unambiguous structural confirmation and purity assessment of 1-(Methylamino)cyclopropanecarboxylic acid hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methyl group, the N-H proton, and the diastereotopic protons of the cyclopropane ring. The methyl group protons would likely appear as a singlet, which may show coupling to the N-H proton under certain conditions. The cyclopropane protons will exhibit complex splitting patterns due to geminal and vicinal couplings.

-

¹³C NMR: The carbon NMR spectrum should display distinct resonances for the methyl carbon, the quaternary cyclopropane carbon, the two equivalent methylene carbons of the cyclopropane ring, and the carbonyl carbon of the carboxylic acid. The chemical shifts will be influenced by the electron-withdrawing effects of the amino and carboxyl groups.

Infrared (IR) Spectroscopy

The FT-IR spectrum will provide valuable information about the functional groups present in the molecule. Key expected absorption bands include:

-

A broad O-H stretch from the carboxylic acid, typically in the range of 2500-3300 cm⁻¹.

-

A strong C=O stretch from the carboxylic acid carbonyl group, expected around 1700-1730 cm⁻¹.

-

N-H stretching vibrations from the secondary ammonium salt, appearing in the region of 2400-2800 cm⁻¹.

-

C-H stretching vibrations of the cyclopropane ring and methyl group, typically just below 3000 cm⁻¹.

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) in the positive ion mode would be suitable for determining the molecular weight of the free base. The protonated molecule [M+H]⁺ would be observed at m/z corresponding to the molecular weight of the free amino acid plus one. Fragmentation patterns can provide further structural information.[4]

Applications in Drug Discovery and Development

The unique structural features of 1-(Methylamino)cyclopropanecarboxylic acid and its derivatives make them attractive scaffolds in drug design. The constrained cyclopropane ring can orient substituents in a precise manner, leading to improved interactions with biological targets.

Caption: Conceptual mechanism of action for a cyclopropane-based drug.

Antiviral Potential

Derivatives of cyclopropane carboxylic acids have shown promise as antiviral agents.[5] For instance, they have been investigated as inhibitors of coronavirus 3C-like proteases (3CLpro), which are essential for viral replication.[2][6] The rigid cyclopropane scaffold can be functionalized to mimic the natural peptide substrates of these proteases, leading to potent and selective inhibition. The mechanism of action often involves the cyclopropane-containing molecule binding to the active site of the enzyme, thereby blocking its function and halting the viral life cycle.[2][6]

Antimicrobial and Other Therapeutic Areas

Beyond antiviral applications, cyclopropane-containing compounds have been explored for their antibacterial and antifungal activities.[7] The unique stereoelectronic properties of the cyclopropane ring can be leveraged to design molecules that interfere with essential microbial pathways. Furthermore, the incorporation of this motif into drug candidates can enhance metabolic stability and improve pharmacokinetic properties.[7]

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling 1-(Methylamino)cyclopropanecarboxylic acid hydrochloride. It is advisable to consult the Safety Data Sheet (SDS) for detailed information on potential hazards, handling, storage, and disposal. In general, it should be handled in a well-ventilated area, and personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat should be worn.

Conclusion

1-(Methylamino)cyclopropanecarboxylic acid hydrochloride is a valuable and versatile building block for the synthesis of novel bioactive molecules. Its rigid cyclopropane core offers a unique platform for the design of conformationally constrained ligands with potentially enhanced therapeutic properties. This guide has provided a comprehensive overview of its synthesis, characterization, and potential applications, with the aim of facilitating its use in research and drug discovery endeavors. Further exploration of this and related cyclopropane-containing scaffolds is likely to yield new and effective therapeutic agents.

References

-

American Chemical Society. (2022, December 28). Broad-Spectrum Cyclopropane-Based Inhibitors of Coronavirus 3C-like Proteases: Biochemical, Structural, and Virological Studies. ACS Pharmacology & Translational Science. [Link]

-

National Institutes of Health. (n.d.). Broad-Spectrum Cyclopropane-Based Inhibitors of Coronavirus 3C-like Proteases: Biochemical, Structural, and Virological Studies. PubMed Central. [Link]

-

Biology Discussion. (n.d.). Properties of Amino Acids. [Link]

-

Chemistry LibreTexts. (2024, October 16). 18.2: Properties of Amino Acids. [Link]

-

MDPI. (2024, August 30). Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. [Link]

-

National Institutes of Health. (n.d.). In Vitro Activity and Mechanism of Action of Methylenecyclopropane Analogs of Nucleosides against Herpesvirus Replication. [Link]

-

MDPI. (2024, August 30). Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. [Link]

-

MDPI. (2024, August 30). Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. [Link]

-

Medizinische Fakultät Münster. (n.d.). Amino acids. [Link]

Sources

- 1. Cyclopropylamine(765-30-0) 1H NMR [m.chemicalbook.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. spectrabase.com [spectrabase.com]

- 4. Amino acids [medizin.uni-muenster.de]

- 5. Cyclopropanecarboxylic acid(1759-53-1) 13C NMR spectrum [chemicalbook.com]

- 6. Broad-Spectrum Cyclopropane-Based Inhibitors of Coronavirus 3C-like Proteases: Biochemical, Structural, and Virological Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Physical Properties of 1-(Methylamino)cyclopropanecarboxylic acid hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of the core physical properties of 1-(Methylamino)cyclopropanecarboxylic acid hydrochloride. Designed for professionals in research and drug development, this document moves beyond a simple data sheet to offer insights into the causality behind experimental choices and to provide a framework for in-house validation. Given the limited availability of public experimental data for this specific compound, this guide combines established chemical principles, data from closely related analogs, and detailed experimental protocols to empower researchers to fully characterize this molecule.

Chemical Identity and Structural Framework

1-(Methylamino)cyclopropanecarboxylic acid hydrochloride is a synthetic amino acid derivative featuring a strained cyclopropane ring. This structural motif is of significant interest in medicinal chemistry, often imparting unique conformational constraints and metabolic stability to parent molecules. The hydrochloride salt form enhances the compound's stability and aqueous solubility, making it amenable to a variety of experimental conditions.

Key Identifiers:

| Property | Value | Source |

| CAS Number | 99324-91-1 | [1][2] |

| Molecular Formula | C₅H₁₀ClNO₂ | [1][2] |

| Molecular Weight | 151.59 g/mol | [1] |

| IUPAC Name | 1-(methylamino)cyclopropane-1-carboxylic acid;hydrochloride | [3] |

digraph "molecule_structure" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];// Atom nodes C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C_carboxyl [label="C", pos="1.5,-0.5!"]; O1_carboxyl [label="O", pos="2.2,0!"]; O2_carboxyl [label="OH", pos="1.5,-1.5!"]; N_amino [label="NH", pos="-1.5,0.5!"]; C_methyl [label="CH₃", pos="-2.5,0.5!"]; H_amino [label="+", pos="-1.2,0.8!"]; Cl_ion [label="Cl⁻", pos="0,-2.5!"];

// Edges for cyclopropane ring C1 -- C2; C2 -- C3; C3 -- C1;

// Edges for substituents C1 -- C_carboxyl; C_carboxyl -- O1_carboxyl [style=double]; C_carboxyl -- O2_carboxyl; C1 -- N_amino; N_amino -- C_methyl;

// Positioning C1 [pos="0,0!"]; C2 [pos="0.5,0.866!"]; C3 [pos="-0.5,0.866!"]; }

Figure 1: Chemical structure of 1-(Methylamino)cyclopropanecarboxylic acid hydrochloride.

Predicted Physical Properties and Comparative Analysis

| Physical Property | Predicted Value/State | Rationale and Comparative Insights |

| Appearance | White to off-white crystalline solid | Amine hydrochloride salts of small organic molecules are typically crystalline solids at room temperature. |

| Melting Point | Expected to be >200 °C (with decomposition) | The parent compound, 1-aminocyclopropanecarboxylic acid, has a melting point of 229-231 °C. The hydrochloride salt is expected to have a similarly high melting point, likely with decomposition, a common characteristic of amino acid hydrochlorides. |

| Solubility | High solubility in water and methanol; low solubility in non-polar organic solvents. | The ionic nature of the hydrochloride salt and the presence of polar carboxylic acid and amine functional groups suggest high aqueous solubility. It is also likely soluble in polar protic solvents like methanol. Solubility is expected to be significantly lower in solvents like diethyl ether, hexane, and dichloromethane. |

Methodologies for Experimental Determination

To facilitate the in-house characterization of 1-(Methylamino)cyclopropanecarboxylic acid hydrochloride, the following established experimental protocols are provided.

Melting Point Determination

The melting point is a critical indicator of purity. A sharp melting range (typically < 2°C) is indicative of a pure compound.

Protocol:

-

Sample Preparation: A small amount of the dry crystalline solid is packed into a capillary tube to a height of 2-3 mm.

-

Instrumentation: A calibrated digital melting point apparatus is used.

-

Measurement:

-

A preliminary rapid heating run can be performed to determine an approximate melting range.

-

For an accurate measurement, a fresh sample is heated at a slow rate (1-2 °C per minute) near the expected melting point.

-

-

Data Recording: The temperature at which the first liquid droplet appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.

Figure 2: Workflow for melting point determination.

Solubility Assessment

A qualitative and quantitative understanding of solubility is crucial for selecting appropriate solvents for reactions, purifications, and formulation.

Protocol for Qualitative Solubility:

-

Solvent Selection: A range of solvents with varying polarities should be tested (e.g., water, methanol, ethanol, acetone, dichloromethane, diethyl ether, hexane).

-

Procedure: To approximately 1 mL of each solvent in a separate test tube, add a small, accurately weighed amount (e.g., 10 mg) of the compound.

-

Observation: The mixture is agitated at a constant temperature (e.g., 25 °C) and visually inspected for dissolution. Observations are recorded as "soluble," "partially soluble," or "insoluble."

Protocol for Quantitative Solubility (Isothermal Shake-Flask Method):

-

Equilibration: An excess amount of the solid is added to a known volume of the solvent in a sealed flask.

-

Agitation: The flask is agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Analysis: The saturated solution is filtered to remove undissolved solid, and the concentration of the dissolved compound is determined using a suitable analytical technique (e.g., HPLC-UV, gravimetric analysis after solvent evaporation).

Figure 3: Methodologies for solubility determination.

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the chemical structure and identifying functional groups. While experimental spectra for this specific compound are not publicly available, the following sections outline the expected spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl group, the N-H proton, and the diastereotopic protons of the cyclopropane ring. The chemical shifts will be influenced by the electron-withdrawing effects of the adjacent amine and carboxylic acid groups. The N-H proton may appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum should reveal five distinct carbon signals corresponding to the methyl carbon, the two non-equivalent cyclopropyl carbons, the quaternary cyclopropyl carbon, and the carboxyl carbon.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by absorption bands corresponding to the various functional groups present in the molecule.

Expected IR Absorption Bands:

| Functional Group | Wavenumber (cm⁻¹) | Appearance |

| O-H stretch (carboxylic acid) | 3300-2500 | Broad |

| N-H stretch (amine hydrochloride) | 3200-2800 | Broad |

| C-H stretch (alkyl) | 3000-2850 | Medium to strong |

| C=O stretch (carboxylic acid) | 1730-1700 | Strong, sharp |

| N-H bend (amine) | 1650-1580 | Medium |

| C-O stretch (carboxylic acid) | 1320-1210 | Medium |

Mass Spectrometry (MS)

Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule. In electrospray ionization (ESI) mass spectrometry, the protonated molecule [M+H]⁺ would be expected at an m/z corresponding to the free base (C₅H₉NO₂), which has a molecular weight of 115.13 g/mol .

Applications in Drug Development

Cyclopropane-containing amino acids are valuable building blocks in medicinal chemistry. Their rigid structure can be used to probe binding pockets of enzymes and receptors, and they can offer improved metabolic stability compared to their linear counterparts. 1-(Methylamino)cyclopropanecarboxylic acid hydrochloride can serve as a scaffold for the synthesis of novel therapeutic agents, particularly in areas where conformational restriction is desired to enhance potency and selectivity.

Conclusion

This technical guide provides a comprehensive overview of the expected physical properties of 1-(Methylamino)cyclopropanecarboxylic acid hydrochloride and outlines the standard methodologies for their experimental determination. By combining theoretical predictions with detailed protocols, this document serves as a valuable resource for researchers and drug development professionals working with this and related compounds. The structural features of this molecule, particularly the constrained cyclopropane ring, make it an intriguing candidate for further investigation in various therapeutic areas.

References

-

Lead Sciences. (n.d.). 1-(Methylamino)cyclopropanecarboxylic acid hydrochloride. Retrieved from [Link]

Sources

An In-Depth Technical Guide to 1-(Methylamino)cyclopropanecarboxylic Acid Hydrochloride: Synthesis, Characterization, and Applications in Drug Discovery

Abstract

1-(Methylamino)cyclopropanecarboxylic acid hydrochloride is a non-proteinogenic amino acid that has garnered interest within the scientific community, particularly in the fields of medicinal chemistry and drug development. Its rigid cyclopropane scaffold introduces valuable conformational constraints, making it an attractive building block for the synthesis of novel therapeutic agents. This guide provides a comprehensive overview of its chemical properties, a detailed synthetic protocol, in-depth analytical characterization methods, and a discussion of its current and potential applications for researchers, scientists, and drug development professionals.

Introduction: The Significance of Constrained Amino Acids in Medicinal Chemistry

The incorporation of conformationally restricted amino acids into peptide and non-peptide scaffolds is a well-established strategy in modern drug design. By limiting the rotational freedom of a molecule, researchers can achieve enhanced binding affinity and selectivity for biological targets, improved metabolic stability, and favorable pharmacokinetic profiles. The cyclopropane ring, being the smallest carbocycle, offers a unique and rigid three-dimensional structure. 1-(Methylamino)cyclopropanecarboxylic acid, as a derivative of 1-aminocyclopropanecarboxylic acid (ACC), serves as a valuable synthon for introducing this constrained motif. The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, facilitating its use in a variety of experimental settings.

Physicochemical Properties and Data

A thorough understanding of the fundamental properties of 1-(Methylamino)cyclopropanecarboxylic acid hydrochloride is essential for its effective use in research and development.

| Property | Value | Source(s) |

| Molecular Weight | 151.59 g/mol | [1] |

| Molecular Formula | C₅H₁₀ClNO₂ | [1] |

| CAS Number | 99324-91-1 | [1] |

| IUPAC Name | 1-(methylamino)cyclopropane-1-carboxylic acid;hydrochloride | N/A |

| Synonyms | 1-(Methylamino)cyclopropanecarboxylic acid HCl, 1-Methylaminocyclopropane-1-carboxylic acid hydrochloride | [2] |

| Appearance | Solid | [2] |

| Storage Conditions | Sealed in a dry environment at 2-8°C | N/A |

Synthesis of 1-(Methylamino)cyclopropanecarboxylic Acid Hydrochloride

The synthesis of 1-(methylamino)cyclopropanecarboxylic acid hydrochloride can be approached through several routes. A common strategy involves the modification of a precursor molecule, such as an N-acylated amino acid ester, followed by cyclization and subsequent deprotection and salt formation. The following protocol is a representative method adapted from established procedures for related cyclopropane amino acids.[3][4][5]

Synthetic Pathway Overview

The synthesis proceeds in three main stages:

-

Formation of an N-acyl, S-methylated methionine ester: This step prepares the precursor for the cyclization reaction.

-

Intramolecular Cyclization: The key step where the cyclopropane ring is formed.

-

Hydrolysis and Acidification: Removal of the acyl protecting group and ester to yield the final hydrochloride salt.

Caption: Synthetic pathway for 1-(Methylamino)cyclopropanecarboxylic acid hydrochloride.

Detailed Experimental Protocol

Step 1: Synthesis of N-Acetyl-1-aminocyclopropane-1-carboxylic acid methyl ester [4][5]

-

To molten N-acetyl-DL-methionine methyl ester (1 equivalent), slowly add dimethyl sulfate (1.3 equivalents) at 110°C. Stir for 5 minutes after the addition is complete.

-

Prepare a solution of sodium methoxide by dissolving sodium (1.2 equivalents) in anhydrous ethanol.

-

Add the sodium methoxide solution dropwise to the reaction mixture and heat under reflux for 24-28 hours.

-

After cooling, filter the mixture and concentrate the filtrate.

-

Dissolve the residue in chloroform and wash with water.

-

Dry the organic phase with anhydrous sodium sulfate, filter, and concentrate to yield the crude N-acetyl-1-aminocyclopropane-1-carboxylic acid methyl ester.

Step 2: Hydrolysis to 1-Aminocyclopropanecarboxylic acid hydrochloride [3]

-

Combine the crude ester from Step 1 with a 6 M aqueous solution of hydrochloric acid.

-

Heat the mixture under reflux for 12 hours to facilitate both ester hydrolysis and deacetylation.

-

Cool the reaction mixture and evaporate to dryness under reduced pressure to obtain 1-aminocyclopropanecarboxylic acid hydrochloride.

Step 3: N-Methylation and Final Salt Formation

-

Dissolve the 1-aminocyclopropanecarboxylic acid hydrochloride from Step 2 in a suitable solvent such as methanol.

-

Add an aqueous solution of formaldehyde (1.1 equivalents).

-

Introduce a reducing agent, such as sodium cyanoborohydride or a catalytic amount of Pd/C under a hydrogen atmosphere, to facilitate reductive amination.

-

Monitor the reaction by TLC or LC-MS until completion.

-

Upon completion, carefully quench any remaining reducing agent.

-

Acidify the mixture with concentrated hydrochloric acid and evaporate the solvent to yield the crude product.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/ether) to obtain pure 1-(methylamino)cyclopropanecarboxylic acid hydrochloride.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Spectrum (in D₂O, 400 MHz):

-

δ ~3.0-3.2 ppm (s, 3H): This singlet corresponds to the methyl protons of the N-methyl group.

-

δ ~1.5-1.8 ppm (m, 4H): The four protons on the cyclopropane ring are diastereotopic and will likely appear as a complex multiplet.

Predicted ¹³C NMR Spectrum (in D₂O, 100 MHz):

-

δ ~175-180 ppm: The carbonyl carbon of the carboxylic acid.[2]

-

δ ~40-45 ppm: The quaternary carbon of the cyclopropane ring attached to the amino and carboxyl groups.

-

δ ~30-35 ppm: The methyl carbon of the N-methyl group.

-

δ ~15-20 ppm: The two equivalent methylene carbons of the cyclopropane ring.[2]

Mass Spectrometry (MS)

In electrospray ionization mass spectrometry (ESI-MS) in positive ion mode, the expected parent ion would be the protonated molecule [M+H]⁺ at m/z 116.07, corresponding to the free amine.

Predicted Fragmentation Pattern:

-

Loss of CO₂ (decarboxylation): A common fragmentation pathway for carboxylic acids, leading to a fragment at m/z 72.08.

-

Alpha-cleavage: Cleavage of the bond adjacent to the nitrogen atom is a characteristic fragmentation for amines.[6]

Applications in Drug Development and Research

The unique structural properties of 1-(methylamino)cyclopropanecarboxylic acid hydrochloride make it a valuable building block in several areas of pharmaceutical research.

As a Constrained Amino Acid Analogue

The primary application of this compound is as a conformationally restricted analogue of amino acids like alanine or glycine. Its incorporation into peptide-based drug candidates can lead to:

-

Increased Receptor Affinity and Selectivity: By locking the backbone into a specific conformation, the molecule can better fit into the binding pocket of a target protein.

-

Enhanced Proteolytic Stability: The non-natural cyclopropane structure can prevent or slow down degradation by proteases, leading to a longer biological half-life.

Scaffold for Small Molecule Synthesis

Beyond peptides, the cyclopropane ring is a key feature in a variety of biologically active small molecules. Derivatives of cyclopropanecarboxylic acid have been investigated for a range of therapeutic targets.[7]

-

Antiviral Agents: Some structural analogues have shown inhibitory effects on viral enzymes, such as HIV-1 reverse transcriptase.[7]

-

Enzyme Inhibitors: The strained cyclopropane ring can mimic the transition state of enzymatic reactions, making its derivatives potential enzyme inhibitors. For example, related compounds have been shown to inhibit 1-aminocyclopropane-1-carboxylic acid (ACC) synthase.[8]

-

Neurological and Inflammatory Conditions: Patents have highlighted the use of cyclopropane carboxylic acids as intermediates in the synthesis of drugs targeting these conditions.[7]

Caption: Key application areas of 1-(Methylamino)cyclopropanecarboxylic acid hydrochloride.

Analytical Methodology: HPLC Analysis

High-Performance Liquid Chromatography (HPLC) is a standard technique for assessing the purity and quantifying amino acids. Due to the lack of a strong chromophore in 1-(methylamino)cyclopropanecarboxylic acid hydrochloride, direct UV detection at low wavelengths (e.g., 210 nm) is possible but may lack sensitivity. More sensitive methods often involve derivatization or the use of alternative detection methods. An alternative approach for polar compounds is Hydrophilic Interaction Liquid Chromatography (HILIC).[9][10]

HPLC-UV Method (without derivatization)

This method is suitable for purity assessment where high sensitivity is not required.

-

Column: A HILIC column (e.g., silica-based with a polar stationary phase).

-

Mobile Phase: An isocratic mixture of acetonitrile and an aqueous buffer (e.g., 25 mM potassium dihydrogen phosphate, pH adjusted to 2.85) in a ratio of approximately 75:25 (v/v).[10]

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 210 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent.

Safety and Handling

1-(Methylamino)cyclopropanecarboxylic acid hydrochloride should be handled in a laboratory setting with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It is advisable to work in a well-ventilated area or a fume hood. For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.

Conclusion

1-(Methylamino)cyclopropanecarboxylic acid hydrochloride is a valuable and versatile building block for medicinal chemistry and drug discovery. Its conformationally constrained cyclopropane core offers significant advantages in the design of novel therapeutics with improved properties. This guide has provided a detailed overview of its synthesis, characterization, and applications, serving as a foundational resource for scientists working with this compound. Further research into the biological activities of this specific molecule and its derivatives is warranted and holds the potential to uncover new therapeutic opportunities.

References

- EP0025141B1 - Process for the production of 1-amino-cyclopropane-carboxylic acid and its derivatives - Google Patents. (n.d.).

-

Inhibition of apple 1-aminocyclopropane-1-carboxylic acid oxidase, by cyclopropane-1,1-dicarboxylic acid and trans-2-phenylcyclopropane-1-carboxylic acid - PubMed. (n.d.). Retrieved January 5, 2026, from [Link]

-

Interpreting C-13 NMR spectra. (n.d.). Chemguide. Retrieved January 5, 2026, from [Link]

-

Determination of 1-aminocyclopropane-1-carboxylic acid and its structural analogue by liquid chromatography and ion spray tandem mass spectrometry - PubMed. (n.d.). Retrieved January 5, 2026, from [Link]

-

Determination of amino acid without derivatization by using HPLC - HILIC column | Request PDF. (n.d.). ResearchGate. Retrieved January 5, 2026, from [Link]

-

Inhibition of proliferative activity by cyclic dipeptides: spirocyclic derivatives of 1-aminocyclopentane-carboxylic acid - PubMed. (n.d.). Retrieved January 5, 2026, from [Link]

-

Analysis of amino acids by high performance liquid chromatography. (n.d.). Semantic Scholar. Retrieved January 5, 2026, from [Link]

-

HPLC of Amino Acids without Derivatization - Semantic Scholar. (n.d.). Retrieved January 5, 2026, from [Link]

-

Determination of amino acid without derivatization by using HPLC - HILIC column. (n.d.). JOCPR. Retrieved January 5, 2026, from [Link]

- Synthesis method of (1-cyclopropyl-1-methyl) ethylamine hydrochloride. (n.d.). Google Patents.

- EP0025141B1 - Process for the production of 1-amino-cyclopropane-carboxylic acid and its derivatives. (n.d.). Google Patents.

- US4367344A - Process for the preparation of 1-amino-cyclopropane-carboxylic acid compounds - Google Patents. (n.d.).

-

Chemical shifts. (n.d.). UCL. Retrieved January 5, 2026, from [Link]

-

Interpreting C-13 NMR spectra. (n.d.). Chemguide. Retrieved January 5, 2026, from [Link]

-

HPLC of Amino Acids without Derivatization - Semantic Scholar. (n.d.). Retrieved January 5, 2026, from [Link]

- WO2016177845A1 - Cyclopropane carboxylic acid derivatives and pharmaceutical uses thereof - Google Patents. (n.d.).

-

Antifungal antibiotics and Siba inhibit 1-aminocyclopropane-1-carboxylic acid synthase activity - PubMed. (n.d.). Retrieved January 5, 2026, from [Link]

-

Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (n.d.). Retrieved January 5, 2026, from [Link]

-

NMR Spectroscopy – 1H NMR Chemical Shifts - Organic Chemistry Data & Info. (n.d.). Retrieved January 5, 2026, from [Link]

-

Discovery of novel cyclopentane carboxylic acids as potent and selective inhibitors of NaV1.7 - PubMed. (n.d.). Retrieved January 5, 2026, from [Link]

-

Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability. (n.d.). PubMed. Retrieved January 5, 2026, from [Link]

-

1H NMR Chemical Shift - Oregon State University. (n.d.). Retrieved January 5, 2026, from [Link]

-

13.10: Characteristics of ¹³C NMR Spectroscopy - Chemistry LibreTexts. (n.d.). Retrieved January 5, 2026, from [Link]

-

13.3: Chemical Shifts in ¹H NMR Spectroscopy - Chemistry LibreTexts. (n.d.). Retrieved January 5, 2026, from [Link]

-

A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones - MDPI. (n.d.). Retrieved January 5, 2026, from [Link]

- US6414181B1 - Process of producing cyclopropanecarboxylate compounds - Google Patents. (n.d.).

-

Mass Spectrometry Part 7 - Fragmentation in Carboxylic acids - YouTube. (n.d.). Retrieved January 5, 2026, from [Link]

-

Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders - PMC - PubMed Central. (n.d.). Retrieved January 5, 2026, from [Link]

Sources

- 1. CAS 99324-91-1 | 1-(Methylamino)cyclopropanecarboxylic acid hydrochloride - Synblock [synblock.com]

- 2. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 3. application.wiley-vch.de [application.wiley-vch.de]

- 4. EP0025141B1 - Process for the production of 1-amino-cyclopropane-carboxylic acid and its derivatives - Google Patents [patents.google.com]

- 5. US4367344A - Process for the preparation of 1-amino-cyclopropane-carboxylic acid compounds - Google Patents [patents.google.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 1-[(Dimethylamino)methyl]cyclopropane-1-carboxylic acid hydrochloride | 1803603-95-3 | Benchchem [benchchem.com]

- 8. Antifungal antibiotics and Siba inhibit 1-aminocyclopropane-1-carboxylic acid synthase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. jocpr.com [jocpr.com]

An In-depth Technical Guide on 1-(Methylamino)cyclopropanecarboxylic acid hydrochloride (CAS Number: 99324-91-1)

A Resource for Researchers, Scientists, and Drug Development Professionals

This technical guide offers a comprehensive overview of 1-(Methylamino)cyclopropanecarboxylic acid hydrochloride, a conformationally constrained amino acid analogue of significant interest in medicinal chemistry. We will explore its chemical and physical properties, outline a detailed synthetic approach, discuss its applications in drug discovery, and provide protocols for its analytical characterization. This document is intended to serve as a practical resource for laboratory scientists and researchers in the pharmaceutical and life sciences industries.

Core Chemical and Physical Properties

1-(Methylamino)cyclopropanecarboxylic acid hydrochloride presents as a white to off-white crystalline solid. The defining feature of this molecule is the cyclopropane ring, which imparts a high degree of rigidity. This structural constraint is a desirable attribute in drug design, as it can pre-organize the molecule into a bioactive conformation, potentially leading to enhanced binding affinity and selectivity for its biological target.[1]

| Property | Value | Source(s) |

| CAS Number | 99324-91-1 | [2][3] |

| Molecular Formula | C₅H₁₀ClNO₂ | [2] |

| Molecular Weight | 151.59 g/mol | [2] |

| Appearance | White to off-white solid | Generic supplier data |

| Solubility | Soluble in water | Inferred from hydrochloride salt form |

Synthesis and Purification: A Proposed Pathway

Proposed Synthetic Workflow

Figure 1. A proposed synthetic workflow for 1-(Methylamino)cyclopropanecarboxylic acid hydrochloride.

Detailed Experimental Protocol (Proposed)

This protocol outlines a potential method for the synthesis, emphasizing the rationale behind the choice of reagents and conditions.

Step 1: N-Protection of 1-Aminocyclopropane-1-carboxylic acid

-

Dissolution: Dissolve 1-aminocyclopropane-1-carboxylic acid in a suitable solvent system, such as a mixture of dioxane and water.

-

Basification: Add a base, for instance, sodium hydroxide, to deprotonate the amino group, rendering it nucleophilic.

-

Protection: Slowly add di-tert-butyl dicarbonate (Boc₂O) to the reaction mixture. The reaction is typically stirred at room temperature for several hours.

-

Workup: After the reaction is complete, acidify the mixture with a mild acid (e.g., citric acid) and extract the N-Boc protected product with an organic solvent like ethyl acetate.

-

Purification: The crude product can be purified by column chromatography on silica gel.

Step 2: N-Methylation

-

Anhydrous Conditions: In an inert atmosphere (e.g., under argon or nitrogen), dissolve the N-Boc protected amino acid in an anhydrous aprotic solvent such as tetrahydrofuran (THF).

-

Deprotonation: Cool the solution to 0 °C and add a strong base, such as sodium hydride (NaH), portion-wise. This will deprotonate the secondary amine.

-

Methylation: Add methyl iodide (CH₃I) dropwise to the reaction mixture and allow it to slowly warm to room temperature.

-

Quenching and Workup: Carefully quench the reaction with water and extract the N-methylated product with an organic solvent.

-

Purification: Purify the product by column chromatography.

Step 3: Deprotection and Hydrochloride Salt Formation

-

Dissolution: Dissolve the purified N-Boc-1-(methylamino)cyclopropane-1-carboxylic acid in an anhydrous solvent like dioxane or diethyl ether.

-

Acidolysis: Add a solution of hydrogen chloride (typically 4M in dioxane) to the mixture. This will cleave the Boc protecting group and concurrently form the hydrochloride salt.

-

Precipitation and Isolation: The hydrochloride salt will precipitate out of the solution. The solid can be collected by filtration, washed with a small amount of cold diethyl ether, and dried under vacuum.

Rationale for Experimental Choices:

-

Boc Protection: The tert-butyloxycarbonyl (Boc) group is a standard protecting group for amines. It is stable to many reaction conditions but can be easily removed under acidic conditions.

-

Anhydrous Conditions for Methylation: The use of anhydrous solvents and an inert atmosphere is critical during the N-methylation step to prevent the reaction of the strong base (NaH) with water.

-

HCl in Dioxane: This reagent provides a convenient and anhydrous source of HCl for the simultaneous deprotection and salt formation in the final step.

Applications in Drug Discovery and Development

The rigid cyclopropane scaffold of 1-(Methylamino)cyclopropanecarboxylic acid hydrochloride makes it a valuable building block in medicinal chemistry. The incorporation of this moiety can lead to compounds with improved pharmacological profiles.[1]

-

Enzyme Inhibitors: The constrained geometry of the cyclopropane ring can mimic the transition state of an enzymatic reaction, leading to the development of potent and selective enzyme inhibitors. The inherent strain in the three-membered ring can also be harnessed for irreversible inhibition mechanisms.[7][8]

-

Conformationally Restricted Peptidomimetics: When incorporated into peptides, this unnatural amino acid can enforce specific backbone conformations, which can be crucial for receptor binding and can also enhance resistance to proteolytic degradation.[1]

-

Metabolic Stability: The cyclopropyl group is generally more resistant to metabolic degradation compared to linear alkyl chains, which can lead to an improved pharmacokinetic profile and a longer in vivo half-life for drug candidates.[1]

While specific examples of marketed drugs containing this exact fragment are not readily identifiable, the broader class of cyclopropane-containing molecules has seen significant success in various therapeutic areas, including antivirals and oncology agents.

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity, purity, and quality of 1-(Methylamino)cyclopropanecarboxylic acid hydrochloride.

Spectroscopic Data (Predicted)

Based on the analysis of similar compounds, the following spectroscopic data can be anticipated:[5][9][10]

| Technique | Predicted Observations |

| ¹H NMR (in D₂O) | - Cyclopropyl protons: Multiplets in the range of δ 1.0-1.8 ppm.- N-Methyl protons: A singlet around δ 2.7 ppm.- Exchangeable protons (NH₂⁺, COOH) will exchange with D₂O. |

| ¹³C NMR (in D₂O) | - Cyclopropyl carbons: Resonances in the range of δ 15-35 ppm.- N-Methyl carbon: A signal around δ 30-35 ppm.- Carboxyl carbon: A peak in the downfield region, typically δ 170-175 ppm. |

| Mass Spectrometry (ESI+) | A prominent ion corresponding to the protonated free base [M+H]⁺ at m/z 116.07. |

Chromatographic Purity Assessment: HPLC

A reverse-phase high-performance liquid chromatography (HPLC) method can be developed for purity analysis.

Illustrative HPLC Workflow

Figure 2. A representative workflow for the HPLC analysis of 1-(Methylamino)cyclopropanecarboxylic acid hydrochloride.

Proposed HPLC Method Parameters:

-

Column: C18 reverse-phase, 250 mm x 4.6 mm, 5 µm particle size.

-

Mobile Phase: An isocratic mixture of acetonitrile and water (e.g., 10:90 v/v) with an acidic modifier like 0.1% trifluoroacetic acid (TFA) or formic acid.[11][12]

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 210 nm.

-

Column Temperature: 30 °C.

Safety and Handling

As with all laboratory chemicals, 1-(Methylamino)cyclopropanecarboxylic acid hydrochloride should be handled with appropriate safety precautions. A comprehensive Safety Data Sheet (SDS) should be consulted before use.

-

Personal Protective Equipment (PPE): Wear safety glasses, chemical-resistant gloves, and a lab coat.

-

Handling: Use in a well-ventilated area, preferably within a chemical fume hood. Avoid generating dust.

-

Storage: Store in a tightly sealed container in a cool, dry place.

Conclusion

1-(Methylamino)cyclopropanecarboxylic acid hydrochloride is a valuable and versatile building block for the synthesis of novel molecules with potential therapeutic applications. Its inherent conformational rigidity and potential for enhanced metabolic stability make it an attractive component in the design of enzyme inhibitors and peptidomimetics. This guide has provided a comprehensive technical overview, including a proposed synthetic route and analytical methodologies, to support its effective use in research and development.

References

- Vertex AI Search, "1-[(Dimethylamino)methyl]cyclopropane-1-carboxylic acid hydrochloride | 1803603-95-3", accessed on Jan 5, 2026.

- Hung-Wen Liu, "Mechanisms of Enzyme Inactivation by Cyclopropyl Groups - Grantome", accessed on Jan 5, 2026.

- Hung-Wen Liu, "Mechanisms of Enzyme Inactivation by Cyclopropyl Groups - Grantome", accessed on Jan 5, 2026.

- Vertex AI Search, "The Crucial Role of Cyclopropane Derivatives in Modern Drug Discovery", accessed on Jan 5, 2026.

- PubMed, "Cyclopropenone-containing cysteine proteinase inhibitors. Synthesis and enzyme inhibitory activities", accessed on Jan 5, 2026.

- PMC, "The Enzymatic Chemistry of Cyclopropane, Epoxide, and Aziridine Biosynthesis", accessed on Jan 5, 2026.

- ResearchGate, "1 H (a) and 13 C NMR spectra of 4 (b).", accessed on Jan 5, 2026.

- ChemicalBook, "1-Aminocyclopropane-1-carboxylic acid hydrochloride synthesis", accessed on Jan 5, 2026.

- Synblock, "CAS 99324-91-1 | 1-(Methylamino)cyclopropanecarboxylic acid hydrochloride", accessed on Jan 5, 2026.

- Google Patents, "EP0025141B1 - Process for the production of 1-amino-cyclopropane-carboxylic acid and its deriv

- Lead Sciences, "1-(Methylamino)cyclopropanecarboxylic acid hydrochloride", accessed on Jan 5, 2026.

- SIELC Technologies, "HPLC Determination of Cyclopropanecarboxylic Acid on Primesep B Column", accessed on Jan 5, 2026.

- PubMed, "Determination of 1-aminocyclopropane-1-carboxylic acid and its structural analogue by liquid chromatography and ion spray tandem mass spectrometry", accessed on Jan 5, 2026.

- cipac.org, "multi-active method for the analysis of active substances in formulated products to support quality control scope", accessed on Jan 5, 2026.

- MDPI, "A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones", accessed on Jan 5, 2026.

- Research Journal of Pharmacy and Technology, "Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin", accessed on Jan 5, 2026.

- Bulgarian Chemical Communications, "HPLC method for analyzing new compounds – analogs of an antineoplastic drug", accessed on Jan 5, 2026.

- ChemicalBook, "1-methylcyclopropane-1-carboxylic acid(6914-76-7) 13 c nmr", accessed on Jan 5, 2026.

- ChemicalBook, "Cyclopropanecarboxylic acid(1759-53-1) 13C NMR spectrum", accessed on Jan 5, 2026.

- The Royal Society of Chemistry, "Supporting Information List of Contents 1H and 13C NMR Spectra of Products: 2-10", accessed on Jan 5, 2026.

Sources

- 1. nbinno.com [nbinno.com]

- 2. CAS 99324-91-1 | 1-(Methylamino)cyclopropanecarboxylic acid hydrochloride - Synblock [synblock.com]

- 3. 1-(Methylamino)cyclopropanecarboxylic acid hydrochloride - Lead Sciences [lead-sciences.com]

- 4. 1-[(Dimethylamino)methyl]cyclopropane-1-carboxylic acid hydrochloride | 1803603-95-3 | Benchchem [benchchem.com]

- 5. 1-Aminocyclopropane-1-carboxylic acid hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 6. EP0025141B1 - Process for the production of 1-amino-cyclopropane-carboxylic acid and its derivatives - Google Patents [patents.google.com]

- 7. Mechanisms of Enzyme Inactivation by Cyclopropyl Groups - Hung-Wen Liu [grantome.com]

- 8. The Enzymatic Chemistry of Cyclopropane, Epoxide, and Aziridine Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 1-METHYLCYCLOPROPANE-1-CARBOXYLIC ACID(6914-76-7) 13C NMR [m.chemicalbook.com]

- 10. Cyclopropanecarboxylic acid(1759-53-1) 13C NMR spectrum [chemicalbook.com]

- 11. HPLC Determination of Cyclopropanecarboxylic Acid on Primesep B Column | SIELC Technologies [sielc.com]

- 12. cipac.org [cipac.org]

The Cyclopropane Ring: A Small Scaffold with a Large Impact on the Biological Activity of Amino Acids

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The incorporation of the cyclopropane motif into amino acid structures represents a powerful strategy in medicinal chemistry and chemical biology. This seemingly simple, three-membered carbocycle imparts a unique combination of conformational rigidity, metabolic stability, and stereochemical control that profoundly influences the biological activity of the parent molecule. This guide provides a comprehensive overview of the synthesis, properties, and diverse applications of cyclopropane-containing amino acids, offering insights into their design and utility in the development of novel therapeutics and chemical probes. From constraining peptide backbones to mimicking transition states of enzymatic reactions, these non-canonical amino acids have emerged as invaluable tools for modulating biological processes with high precision.

Introduction: The Unique Physicochemical Properties of the Cyclopropane Ring

The cyclopropane ring, the smallest of the cycloalkanes, possesses a unique set of electronic and structural features stemming from its significant ring strain (approximately 27.5 kcal/mol) and bent bonds with high p-character.[1][2] This inherent strain endows the cyclopropane moiety with olefin-like characteristics in some reactions and, more importantly for biological applications, confers a remarkable degree of conformational rigidity.[1] By incorporating this rigid scaffold into an amino acid, chemists can lock the spatial orientation of side chains and backbone functionalities, a critical factor in optimizing interactions with biological targets such as enzymes and receptors.[1][3][4] This "conformational locking" can lead to significant gains in binding affinity, selectivity, and ultimately, biological potency.[1][3]

Furthermore, the cyclopropane ring is generally more resistant to metabolic degradation pathways, such as oxidation and hydrolysis, compared to its linear aliphatic counterparts.[1][3] This enhanced metabolic stability can translate into a longer in-vivo half-life for drug candidates, a crucial parameter for improving dosing regimens and patient compliance.[1][3]

Synthetic Strategies for Cyclopropane-Containing Amino Acids

The growing interest in cyclopropane-containing amino acids has spurred the development of numerous synthetic methodologies. These can be broadly categorized into two main approaches:

-

Cyclopropanation of Dehydroamino Acids: This widely used strategy involves the reaction of a C1-equivalent with a dehydroamino acid derivative.[5] A notable example is the diastereoselective cyclopropanation using diazo compounds generated in situ from tosylhydrazone salts.[6] This method allows for the synthesis of various derivatives, including the anti-Parkinson agent (E)-2,3-methano-m-tyrosine and the natural product coronamic acid.[6]

-

Intramolecular Cyclization and Ring-Opening Strategies: More recent innovations include modular and scalable routes that avoid the use of hazardous reagents. One such approach involves an intramolecular isocyanate trapping via a Hofmann rearrangement to generate bicyclic carbamates.[5][7] These versatile intermediates can then undergo ring-opening to provide access to a diverse range of functionalized cyclopropane amino acids suitable for solid-phase peptide synthesis (SPPS).[5][7]

A variety of other methods, including those utilizing cyclopropanone surrogates and photocatalytic [2+2] cycloadditions, have also been developed to access specific isomers and derivatives.[8][9][10]

Conformational Control and its Impact on Peptide and Peptidomimetic Biology

One of the most powerful applications of cyclopropane-containing amino acids lies in their ability to act as conformational constraints in peptides and peptidomimetics.[4][9] By replacing a native amino acid with a cyclopropane-containing analogue, researchers can induce specific secondary structures, such as β-turns and helices, or fix the orientation of side chains.[4][5][11]

This pre-organization of the peptide into its bioactive conformation can lead to several advantageous properties:

-

Enhanced Receptor Binding and Selectivity: By reducing the entropic penalty upon binding, conformationally constrained peptides often exhibit higher affinity and selectivity for their biological targets.[4][5]

-

Increased Proteolytic Stability: The rigid cyclopropane backbone can shield adjacent peptide bonds from enzymatic cleavage, thereby increasing the peptide's resistance to degradation by proteases.[12][13][14]

-

Improved Cell Permeability: The introduction of highly constrained cyclopropane tethers has been shown to dramatically enhance the cell permeability of cyclic peptides, a major hurdle in the development of peptide-based drugs.[15]

The stereochemistry of the cyclopropane ring is crucial in dictating the resulting conformation. For instance, 1,2,3-trisubstituted cyclopropanes can be designed to mimic either extended or turned peptide conformations, while also orienting the amino acid side chain in a manner that approximates specific dihedral angles (χ1-angles).[4]

Figure 1: Logical relationship between the incorporation of cyclopropane amino acids and the resulting biological benefits.

Cyclopropane-Containing Amino Acids as Enzyme Inhibitors

The unique structural and electronic properties of cyclopropane-containing amino acids make them excellent candidates for the design of enzyme inhibitors.[2][12][13] They can act as:

-

Mechanism-Based Inhibitors: The strained cyclopropane ring can be exploited to design molecules that, upon enzymatic processing, form a reactive species that covalently modifies and inactivates the enzyme. For example, 1-aminocyclopropane-1-carboxylate (ACC) deaminase is a pyridoxal-5'-phosphate (PLP)-dependent enzyme that is inhibited by some cyclopropane-containing analogues.[16]

-

Transition State Analogues: The rigid geometry of the cyclopropane ring can be used to mimic the transition state of an enzymatic reaction, leading to tight and specific binding to the enzyme's active site. Cyclopropenone-containing compounds have been designed as reversible, competitive inhibitors of cysteine proteases like calpain and cathepsins.[17]

-

Conformationally Restricted Substrate Analogues: By locking the molecule in a conformation that is recognized by the enzyme but cannot be processed, cyclopropane-containing amino acids can act as competitive inhibitors. Iminosugars fused to a cyclopropane ring have been synthesized and evaluated as glycosidase inhibitors.[18][19]

| Inhibitor Type | Mechanism of Action | Example Target Enzymes |

| Mechanism-Based Inhibitors | Enzyme-catalyzed activation to a reactive species that covalently modifies the enzyme. | ACC deaminase[16] |

| Transition State Analogues | Mimics the high-energy transition state of the enzymatic reaction. | Cysteine proteases (e.g., calpain, cathepsins)[17] |

| Competitive Inhibitors | Binds to the active site, preventing substrate binding. | Glycosidases[18][19] |

Applications in Drug Discovery and Neuroscience

The advantageous properties of cyclopropane-containing amino acids have led to their incorporation into several active pharmaceutical ingredients (APIs). For instance, synthetic cyclopropane amino acids are found in drugs for the treatment of Hepatitis C, such as Grazoprevir and Simeprevir.[5] Their ability to enhance metabolic stability and improve pharmacokinetic profiles makes them highly attractive for drug development.[1][3]

In the field of neuroscience, cyclopropane-containing amino acids are valuable tools for studying neurotransmitter receptors.[2] As structural analogues of excitatory amino acids like glutamate and aspartate, they can act as potent and selective ligands for various receptor subtypes, including the N-methyl-D-aspartate (NMDA) receptor.[2][20][21] This allows for the dissection of complex neurological pathways and provides lead compounds for the development of drugs targeting neurological disorders.[2][22]

Figure 2: A generalized experimental workflow for the development of therapeutics based on cyclopropane-containing amino acids.

Experimental Protocols

Protocol 1: Diastereoselective Synthesis of a Cyclopropane Amino Acid Derivative

This protocol is a conceptual summary based on the work of Aggarwal et al. for the synthesis of cyclopropane amino acids using in situ generated diazo compounds.[6]

Materials:

-

Dehydroamino acid derivative

-

Tosylhydrazone salt

-

Solvent (e.g., Toluene)

-

meso-Tetraphenylporphyrin iron chloride (for Z-isomer selectivity)

-

Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

-

Dissolve the dehydroamino acid derivative and the tosylhydrazone salt in the chosen solvent in a round-bottom flask equipped with a reflux condenser.

-

For the synthesis of the E-isomer, heat the reaction mixture to reflux to induce thermal 1,3-dipolar cycloaddition followed by nitrogen extrusion.

-

For the synthesis of the Z-isomer, add a catalytic amount of meso-tetraphenylporphyrin iron chloride to the reaction mixture before heating.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to isolate the desired cyclopropane amino acid derivative.

-

Characterize the product by NMR spectroscopy and mass spectrometry to confirm its structure and stereochemistry.

Conclusion and Future Perspectives

Cyclopropane-containing amino acids have firmly established themselves as a cornerstone of modern medicinal chemistry and peptide science. Their unique ability to impose conformational constraints, enhance metabolic stability, and modulate biological activity offers a powerful toolkit for the rational design of novel therapeutics. As synthetic methodologies become more sophisticated and our understanding of the intricate interplay between molecular conformation and biological function deepens, we can anticipate the emergence of a new generation of drugs and biological probes based on this small, yet remarkably versatile, chemical scaffold. The continued exploration of their potential in areas such as antimicrobial peptides, constrained cyclic peptides, and central nervous system disorders promises to yield significant breakthroughs in the years to come.

References

-

Adams, L. A., Aggarwal, V. K., Bonnert, R. V., Bressel, B., Cox, R. J., Shepherd, J., de Vicente, J., Walter, M., Whittingham, W. G., & Winn, C. L. (2003). Diastereoselective synthesis of cyclopropane amino acids using diazo compounds generated in situ. The Journal of Organic Chemistry, 68(24), 9433–9440. [Link]

-

The Chemistry of Cyclopropane: Enhancing Bioactivity and Stability in Pharmaceuticals. (n.d.). Ningbo Inno Pharmchem Co., Ltd. Retrieved from [Link]

-

A Modular and Scalable Route to Protected Cyclopropane Amino Acid Building Blocks. (2025). Organic Letters. [Link]

- Stammer, C. H. (1985). The synthesis of cyclopropane amino acids and peptides.

-

The Crucial Role of Cyclopropane Derivatives in Modern Drug Discovery. (n.d.). Ningbo Inno Pharmchem Co., Ltd. Retrieved from [Link]

-

Burgess, K. (2006). Synthesis and Properties of Cyclopropane-Derived Peptidomimetics. Accounts of Chemical Research, 39(10), 727–736. [Link]

- Stammer, C. H. (1985). The synthesis of cyclopropane amino acids and peptides.

-

Gagnon, D., & Charette, A. B. (2025). Concise Synthesis of Optically Active Cyclopropane β-Amino Acid Derivatives via Olefination of Cyclopropanone Surrogates. Organic Letters. [Link]

-

A Modular and Scalable Route to Protected Cyclopropane Amino Acid Building Blocks. (n.d.). National Institutes of Health. Retrieved from [Link]

-

Gagnon, D., & Charette, A. B. (2025). Concise Synthesis of Optically Active Cyclopropane β-Amino Acid Derivatives via Olefination of Cyclopropanone Surrogates. National Institutes of Health. [Link]

-

Amino Acid-Based Synthesis and Glycosidase Inhibition of Cyclopropane-Containing Iminosugars. (n.d.). National Institutes of Health. Retrieved from [Link]

-